N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-ethoxybenzamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-ethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a chlorophenyl group, a piperidinyl group, and an ethoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperidinyl Intermediate: The reaction between 2-chlorobenzyl chloride and piperidine in the presence of a base such as sodium hydroxide or potassium carbonate yields 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethanol.
Ethoxylation: The intermediate is then reacted with ethyl bromide in the presence of a strong base like sodium hydride to introduce the ethoxy group, forming 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl ethyl ether.
Amidation: Finally, the ethyl ether intermediate is reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium thiolate, leading to the formation of methoxy or thiol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or thiol derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors or enzymes.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to a receptor and either activate or inhibit its signaling, leading to downstream effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methoxybenzamide
- N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-propoxybenzamide
Uniqueness
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the ethoxy group may confer different solubility, reactivity, and interaction profiles with molecular targets, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C22H27ClN2O2 |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C22H27ClN2O2/c1-2-27-18-12-10-17(11-13-18)22(26)24-16-21(25-14-6-3-7-15-25)19-8-4-5-9-20(19)23/h4-5,8-13,21H,2-3,6-7,14-16H2,1H3,(H,24,26) |
InChI Key |
UUQXPUIKCGLFEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCCCC3 |
Origin of Product |
United States |
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